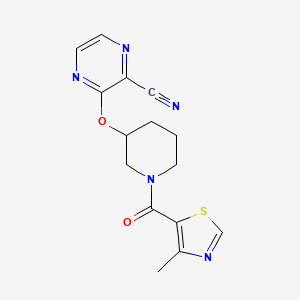

![molecular formula C16H15ClN2O B2976560 2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 941823-66-1](/img/structure/B2976560.png)

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol is a chemical compound that has shown potential in scientific research applications. It is a benzimidazole derivative that has been synthesized through a variety of methods.

科学的研究の応用

Synthesis and Characterization

2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol, as part of the benzimidazole derivatives, has seen extensive research in synthesis and characterization. A study detailed a swift one-pot, solvent-free synthesis of benzimidazole derivatives, including this compound, highlighting their antioxidant potential and inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase. The study also explored the micellar solubilization of metal complexes of these derivatives in sodium dodecyl sulfate (SDS), indicating potential applications in biochemical assays and pharmaceutical formulations (Taj et al., 2020).

Antibacterial and Antitumor Activity

Research into the antibacterial and antitumor potential of benzimidazole derivatives, including this compound, has demonstrated promising results. Novel structures derived from this compound exhibited potent activity against Helicobacter pylori, a significant factor in gastric ulcers and cancer. These findings support the compound's potential in developing new antimicrobial agents, particularly against strains resistant to existing antibiotics (Carcanague et al., 2002). Additionally, antitumor activities have been reported, with synthesized complexes showing potential as antitumor compounds through their interaction with biological targets, indicating a pathway for novel cancer therapies (Abdel-Ghani & Mansour, 2012).

Fluorescence and Spectral Properties

The fluorescence and spectral characteristics of benzimidazole derivatives, including this compound, have been explored for potential applications in sensing and imaging. Research demonstrates that these compounds exhibit significant fluorescence in ethanol, suggesting their use in biochemical sensors and imaging agents, where their fluorescent properties can be utilized for tracking and analysis purposes in various biological and chemical environments (Tavman et al., 2018).

Catalytic and Green Chemistry Applications

In the realm of catalysis and green chemistry, benzimidazole derivatives, including this compound, have been investigated for their efficacy as catalysts in synthetic transformations. Studies have shown these compounds can facilitate the synthesis of other organic molecules, presenting an environmentally friendly alternative to traditional catalysts by operating under mild conditions and offering recyclability, thus contributing to the advancement of sustainable chemical processes (Chari et al., 2011).

作用機序

Target of action

Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of action

The interaction between the compound and its target could involve various types of chemical bonding, such as covalent bonding, hydrogen bonding, or van der Waals interactions. The benzimidazole ring system might play a key role in these interactions .

Biochemical pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their targets. For example, some benzimidazole derivatives are known to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. Benzimidazole derivatives are generally well absorbed and distributed throughout the body .

Result of action

The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits an enzyme involved in inflammation, it could have anti-inflammatory effects .

Action environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of the compound could be affected by the pH of the environment, as this could influence the ionization state of the compound .

特性

IUPAC Name |

2-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-13-5-3-4-12(10-13)11-19-15-7-2-1-6-14(15)18-16(19)8-9-20/h1-7,10,20H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPXTPZIRLMXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

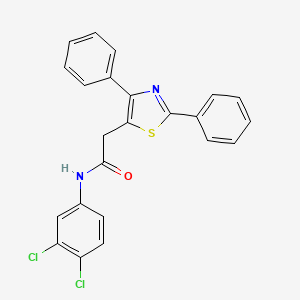

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2976480.png)

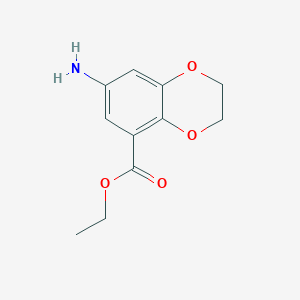

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(1H-pyrrol-1-yl)phenyl]propanamide](/img/structure/B2976483.png)

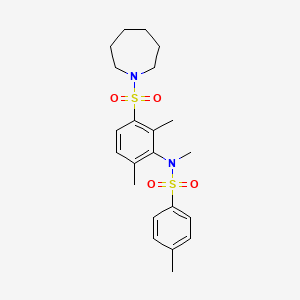

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2976486.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)

![1-Benzyl-2-oxo-N-thiophen-3-yl-1,6-diazaspiro[3.3]heptane-6-carboxamide](/img/structure/B2976493.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2976494.png)

![1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2976495.png)